1-{4-[(4,6-DIMETHOXY-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE
Overview
Description
1-{4-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}-1-ethanone is an organic compound known for its versatile applications in organic synthesis. This compound is particularly noted for its role in activating carboxylic acids, making it a valuable reagent in the synthesis of amides, esters, and other carboxylic derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}-1-ethanone typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction proceeds spontaneously to form the quaternary ammonium chloride salt of the compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}-1-ethanone undergoes several types of chemical reactions, including:
Condensation Reactions: It acts as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification: It facilitates the esterification of carboxylic acids with alcohols.
Substitution Reactions: It can be involved in nucleophilic substitution reactions where the triazine ring is activated for further functionalization.
Common Reagents and Conditions:
Condensation: Typically carried out in tetrahydrofuran (THF) with carboxylic acids and amines.
Esterification: Conducted in the presence of alcohols such as methanol, ethanol, or isopropyl alcohol.
Major Products:
Scientific Research Applications
1-{4-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}-1-ethanone is widely used in scientific research due to its ability to activate carboxylic acids. Some key applications include:
Peptide Synthesis: Used as a coupling reagent in solid-phase peptide synthesis.
Polymer Chemistry: Employed in the modification of polymers such as hyaluronic acid for biomedical applications.
Glycosylation Reactions: Acts as a glycosyl donor in chemo-enzymatic synthesis of oligosaccharides.
Mechanism of Action
The mechanism of action for 1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}-1-ethanone involves the activation of carboxylic acids to form highly reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired carboxylic derivatives . The process releases a molecule of N-methylmorpholinium and 4,6-dimethoxy-1,3,5-triazin-2-ol .
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): A precursor used in the synthesis of 1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}-1-ethanone.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate: Another triazine derivative used for similar applications.
Uniqueness: this compound is unique due to its high reactivity and efficiency in activating carboxylic acids, making it superior or comparable to other coupling reagents in various synthetic applications .
Properties
IUPAC Name |
1-[4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8(18)9-4-6-10(7-5-9)14-11-15-12(19-2)17-13(16-11)20-3/h4-7H,1-3H3,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQROPQDFTGFDOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.